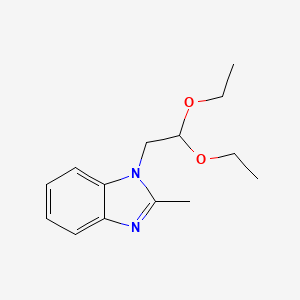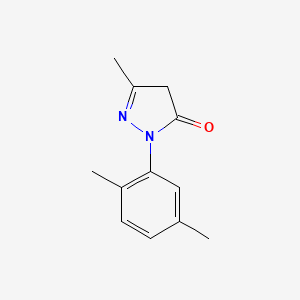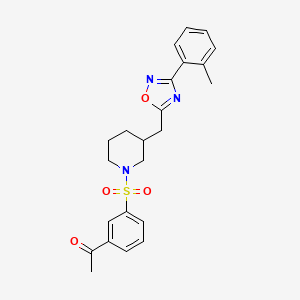![molecular formula C23H23Cl2N3O3S B2884699 6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215421-53-6](/img/structure/B2884699.png)
6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H23Cl2N3O3S and its molecular weight is 492.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is TMEM206 , a protein that conducts chloride ions across plasma and vesicular membranes . TMEM206 has been reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells .
Mode of Action
The compound acts as a small molecule inhibitor of TMEM206 . It inhibits TMEM206-mediated currents, thereby disrupting the normal function of the protein . The inhibition is more effective at low pH .
Biochemical Pathways
The compound affects the biochemical pathways involving TMEM206. TMEM206 is involved in the regulation of many physiological functions, including cell volume, vesicular acidification, transepithelial transport, and cellular signaling . By inhibiting TMEM206, the compound can potentially disrupt these processes.
Pharmacokinetics
The compound’s inhibitory effect on tmem206 is known to be ph-dependent, with greater inhibition observed at low ph . This suggests that the compound’s bioavailability and effectiveness may be influenced by the pH of its environment.
Result of Action
The compound’s inhibition of TMEM206 results in a disruption of TMEM206-mediated currents .
Action Environment
The compound’s action is influenced by environmental factors such as pH. Its inhibitory efficacy on TMEM206 is limited at pH 6.0, but it is a potent inhibitor for functional studies at pH 4.5 . This suggests that the compound’s action, efficacy, and stability may vary depending on the acidity of its environment.
Propiedades
IUPAC Name |
6-benzyl-2-[[2-(4-chlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S.ClH/c24-16-6-8-17(9-7-16)30-14-20(28)26-23-21(22(25)29)18-10-11-27(13-19(18)31-23)12-15-4-2-1-3-5-15;/h1-9H,10-14H2,(H2,25,29)(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGCVFWRSZQYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)N)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)
![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)


![N-(3-chlorophenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2884625.png)
![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2884627.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)
![(2-Propan-2-yl-2-azaspiro[4.5]decan-4-yl)methanamine](/img/structure/B2884631.png)


![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)

